2-(pyrrolidin-1-yl)-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
2-(pyrrolidin-1-yl)-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyrrolidine and piperazine groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-1-yl)-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. A common route might include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the pyrrolidine and piperazine groups can be done through nucleophilic substitution reactions.
Thiazole ring formation: This might involve the reaction of appropriate thioamide and haloketone precursors.
Industrial Production Methods
Industrial production would likely scale up these synthetic routes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrolidine or piperazine rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the pyrimidine core.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce or modify substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halides, amines, or other nucleophiles/electrophiles.
Major Products
The major products would depend on the specific reactions and conditions used but could include various substituted pyrimidines, oxidized or reduced derivatives, and other functionalized compounds.
Scientific Research Applications
Chemistry
Synthesis of derivatives: Used as intermediates in the synthesis of more complex molecules.
Study of reaction mechanisms: Understanding how different substituents affect reactivity.
Biology and Medicine
Pharmacological studies: Potential use as a lead compound in drug discovery.
Biological assays: Testing for activity against various biological targets.
Industry
Material science:
Agriculture: Possible use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)-4-(piperazin-1-yl)pyrimidine: Lacks the thiazole ring.
4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine: Lacks the pyrrolidine group.
Uniqueness
The presence of both pyrrolidine and thiazole rings in the same molecule might confer unique biological activities or chemical reactivity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6S/c1-2-7-20(6-1)14-16-4-3-13(18-14)19-8-10-21(11-9-19)15-17-5-12-22-15/h3-5,12H,1-2,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFLPJRREMLTLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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